

# 3-Azabicyclo[3.3.0]octane hydrochloride melting point and physical characteristics

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Compound of Interest

Compound Name:

3-Azabicyclo[3.3.0]octane
hydrochloride

Cat. No.:

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# An In-depth Technical Guide to 3-Azabicyclo[3.3.0]octane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3-Azabicyclo[3.3.0]octane hydrochloride** (CAS Number: 112626-50-3), a key intermediate in the synthesis of pharmaceuticals. This document details its known properties, outlines experimental protocols for its characterization, and illustrates its role in synthetic pathways.

## **Core Physical and Chemical Properties**

**3-Azabicyclo[3.3.0]octane hydrochloride** is a bicyclic amine hydrochloride salt. It presents as a white to light yellow crystalline powder. While it is known to be a crystalline solid with a defined melting point, a specific value for its melting point is not consistently reported in publicly available literature.[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference.



Property	Value	Reference
CAS Number	112626-50-3	[2]
Molecular Formula	C7H14CIN	[3][4]
Molecular Weight	147.65 g/mol	[5]
Appearance	White to light yellow crystalline powder	[4]
Boiling Point	204.1 °C at 760 mmHg	[3][6]
Flash Point	77.2 °C	[3][6]
Vapor Pressure	0.224 mmHg at 25 °C	[4]

# **Experimental Protocols Melting Point Determination**

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The following is a standard protocol for determining the melting point of a solid organic compound like **3-Azabicyclo[3.3.0]octane hydrochloride** using a capillary melting point apparatus.[7]

#### Materials:

- 3-Azabicyclo[3.3.0]octane hydrochloride sample
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle (if sample is not a fine powder)

### Procedure:

• Sample Preparation: Ensure the **3-Azabicyclo[3.3.0]octane hydrochloride** sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.



- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
- Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
- Initial Rapid Determination (Optional): Place the capillary tube in the melting point apparatus
  and heat at a rapid rate to get an approximate melting range. This helps in setting the
  parameters for a more accurate measurement.
- Accurate Melting Point Determination:
  - Allow the apparatus to cool to at least 20 °C below the approximate melting point.
  - Place a new packed capillary tube into the apparatus.
  - Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
  - Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
  - Record the temperature at which the last of the solid melts completely (the end of the melting range).
- Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[9]

### **Role in Pharmaceutical Synthesis**

**3-Azabicyclo[3.3.0]octane hydrochloride** is a crucial building block in the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent used in the management of non-insulin-dependent diabetes mellitus.[10][11] The bicyclic structure of this intermediate is a key feature of the final active pharmaceutical ingredient.

The general synthetic workflow for the production of Gliclazide from a related precursor, N-amino-3-azabicyclo[3.3.0]octane, is outlined below. The hydrochloride salt would first be



neutralized to the free amine before proceeding with the reaction.

# Starting Materials N-amino-3-azabicyclo p-Toluenesulfonylurea [3.3.0]octane Reactant Reactant Condensation Reaction Reflux in Toluene Crude Product Purification Recrystallization from **Ethyl Acetate** Purified Product Final Product Gliclazide

### Workflow for the Synthesis of Gliclazide

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Caption: Synthesis of Gliclazide via Condensation.



This diagram illustrates a common synthetic route where N-amino-3-azabicyclo[3.3.0]octane is condensed with p-toluenesulfonylurea in a suitable solvent such as toluene under reflux conditions.[12] The resulting crude Gliclazide is then purified, typically by recrystallization, to yield the final active pharmaceutical ingredient.

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